molecular formula C7H4F2O5S B2827464 2,6-difluoro-3-sulfobenzoicacid CAS No. 1820938-74-6

2,6-difluoro-3-sulfobenzoicacid

Cat. No.: B2827464
CAS No.: 1820938-74-6
M. Wt: 238.16
InChI Key: LMHTUBNRNFKQHQ-UHFFFAOYSA-N
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Description

2,6-difluoro-3-sulfobenzoicacid is a useful research compound. Its molecular formula is C7H4F2O5S and its molecular weight is 238.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-difluoro-3-sulfobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O5S/c8-3-1-2-4(15(12,13)14)6(9)5(3)7(10)11/h1-2H,(H,10,11)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHTUBNRNFKQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Substituted 2,6-Difluorobenzoic Acids: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide, therefore, focuses on the broader, highly relevant class of 3-substituted 2,6-difluorobenzoic acids . By examining well-characterized analogs, we can provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and applications of this important chemical scaffold. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and study of 2,6-difluoro-3-sulfobenzoic acid.

Core Molecular Attributes of 2,6-difluoro-3-sulfobenzoic acid

The fundamental properties of the target molecule can be established from its constituent parts.

PropertyValueSource
Molecular Formula C₇H₄F₂O₅SDeduced from structure; consistent with isomers[1]
Molecular Weight 238.16 g/mol Deduced from formula; consistent with isomers[1]

The structure of 2,6-difluoro-3-sulfobenzoic acid combines three key functional groups that dictate its chemical behavior and potential utility: the carboxylic acid, the sulfonic acid, and the difluorinated phenyl ring. The presence of two strong electron-withdrawing fluorine atoms ortho to the carboxylic acid significantly increases its acidity compared to benzoic acid itself.

Synthesis of the 2,6-Difluorobenzoic Acid Scaffold

The synthesis of 3-substituted 2,6-difluorobenzoic acids typically begins with the commercially available 2,6-difluorobenzoic acid or a related precursor. A common and robust method for the synthesis of the parent 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile.

Representative Protocol: Hydrolysis of 2,6-Difluorobenzonitrile

This protocol describes a high-yield synthesis of 2,6-difluorobenzoic acid, a crucial starting material.

Methodology:

  • Reaction Setup: In a high-pressure autoclave, combine 2,6-difluorobenzonitrile, sodium hydroxide, and water in a molar ratio of approximately 1:3:10.

  • Heating and Reaction: Heat the mixture to 150°C and maintain a pressure of 0.25 MPa for 10 hours.

  • Workup and Precipitation: After cooling, transfer the reaction mixture to a beaker and adjust the pH to 1 with a 10% sulfuric acid solution to precipitate the crude product.

  • Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize from an ethanol/water mixture (2:1 by volume) to yield pure, white crystals of 2,6-difluorobenzoic acid.

This method has been reported to achieve yields of up to 85% with a purity of 98.5%[2].

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of 2,6-Difluorobenzoic Acid start 2,6-Difluorobenzonitrile + NaOH + H₂O reaction Autoclave 150°C, 0.25 MPa, 10h start->reaction Hydrolysis workup Acidification (H₂SO₄) to pH 1 reaction->workup Precipitation filtration Filtration and Washing workup->filtration purification Recrystallization (Ethanol/Water) filtration->purification product Pure 2,6-Difluorobenzoic Acid purification->product

Caption: Workflow for the synthesis of 2,6-difluorobenzoic acid.

Introduction of the 3-Position Substituent

With the 2,6-difluorobenzoic acid scaffold in hand, the next critical step is the introduction of a functional group at the 3-position. This is typically achieved through electrophilic aromatic substitution. The fluorine and carboxyl groups are ortho, para-directing, but the steric hindrance from the two ortho-fluorines can influence the regioselectivity of the substitution.

Sulfonation

To synthesize the target molecule, 2,6-difluoro-3-sulfobenzoic acid, a direct sulfonation approach would be employed.

Proposed Protocol: Direct Sulfonation

  • Reaction Setup: Dissolve 2,6-difluorobenzoic acid in fuming sulfuric acid (oleum).

  • Heating: Gently heat the mixture to facilitate the sulfonation reaction. The reaction progress should be monitored by a suitable technique like thin-layer chromatography or high-performance liquid chromatography.

  • Workup: Carefully pour the reaction mixture over ice to quench the reaction and precipitate the sulfonated product.

  • Purification: The crude product would then be filtered, washed, and recrystallized to obtain pure 2,6-difluoro-3-sulfobenzoic acid.

Synthesis of Other 3-Substituted Analogs

The versatility of the 2,6-difluorobenzoic acid scaffold is demonstrated by the synthesis of various derivatives:

  • 3-Nitro Derivatives: Nitration using a mixture of concentrated nitric and sulfuric acids can introduce a nitro group at the 3-position, yielding 2,6-difluoro-3-nitrobenzoic acid[3]. This nitro group can then be a handle for further chemical transformations, such as reduction to an amine.

  • 3-Halo Derivatives: Halogenation can be achieved using appropriate reagents to install iodo or other halo groups.

  • 3-Sulfamoyl Derivatives: The synthesis of 2,6-difluoro-3-sulfamoylbenzoic acid would likely proceed through chlorosulfonation of 2,6-difluorobenzoic acid followed by amination of the resulting sulfonyl chloride.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of these compounds are heavily influenced by the nature of the 3-substituent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,6-Difluorobenzoic acidC₇H₄F₂O₂158.10Melting Point: 157-161 °C[4]
2,6-Difluoro-3-methylbenzoic acidC₈H₆F₂O₂172.13Melting Point: 138-142 °C[5][6]
2,6-Difluoro-3-nitrobenzoic acidC₇H₃F₂NO₄203.10A versatile intermediate in organic synthesis[3][7]
2,6-Difluoro-3-sulfamoylbenzoic acidC₇H₅F₂NO₄S237.18A sulfonamide derivative[8]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum of these compounds would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments, with the carbon-fluorine couplings providing valuable structural information.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight.

Applications in Drug Development and Research

The 2,6-difluorobenzoic acid scaffold is of significant interest to the pharmaceutical industry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

  • As a Key Intermediate: These compounds serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For example, they are used in the creation of kinase inhibitors and antibiotics[3].

  • Inhibition of Bacterial Cell Division: The 3-alkoxy substituted 2,6-difluorobenzamide scaffold is a well-studied inhibitor of the bacterial protein FtsZ, which is essential for cell division. This makes it a promising target for the development of new antibiotics.

  • Versatility of the Sulfonic Acid/Sulfonamide Group: The sulfonic acid group imparts high water solubility. The related sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.

Logical Relationship of the Scaffold in Drug Discovery

G cluster_mods Chemical Modifications cluster_props Enhanced Properties scaffold 2,6-Difluorobenzoic Acid Scaffold + High Acidity + Steric Shielding sulfonation Sulfonation (e.g., -SO₃H) scaffold->sulfonation nitration Nitration (e.g., -NO₂) scaffold->nitration other_sub Other Substitutions (e.g., -I, -CH₃) scaffold->other_sub metabolic_stability Metabolic Stability sulfonation->metabolic_stability binding_affinity Binding Affinity sulfonation->binding_affinity solubility Solubility Modulation sulfonation->solubility nitration->metabolic_stability nitration->binding_affinity nitration->solubility other_sub->metabolic_stability other_sub->binding_affinity other_sub->solubility api Active Pharmaceutical Ingredient (API) metabolic_stability->api binding_affinity->api solubility->api

Caption: Role of the 2,6-difluorobenzoic acid scaffold in drug development.

Safety and Handling

Substituted benzoic acids should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. They are generally considered irritants. For instance, 2,6-difluoro-3-methylbenzoic acid is known to cause skin and eye irritation[6]. Always consult the specific Safety Data Sheet (SDS) for the particular compound being handled.

Conclusion

While 2,6-difluoro-3-sulfobenzoic acid itself is not extensively documented, the family of 3-substituted 2,6-difluorobenzoic acids represents a versatile and valuable class of compounds for researchers in organic synthesis and drug discovery. Their synthesis is accessible through established methods, and the unique electronic properties conferred by the difluorinated ring make them attractive scaffolds for the development of novel therapeutics. Further exploration of this chemical space is likely to yield new compounds with significant biological activity.

References

  • PubChem. 2,6-difluoro-3-sulfamoylbenzoic acid. [Link]

  • LookChem. Cas 385-00-2,2,6-Difluorobenzoic acid. [Link]

  • IUPAC. 2,6-Difluorobenzoic acid. [Link]

  • Oakwood Chemical. 2,6-Difluoro-3-methylbenzoic acid. [Link]

  • PubChem. 2,6-Difluoro-3-methylbenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. [Link]

  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

  • Organic Syntheses. ACID AMMONIUM o-SULFOBENZOATE. [Link]

Sources

Technical Guide: Safety & Handling of 2,6-Difluoro-3-Sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper and Safety Data Sheet (SDS) companion for 2,6-difluoro-3-sulfobenzoic acid .

Notice to Researchers: As of 2026, specific commercial toxicological data for this precise isomer is limited. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing the known hazards of 2,6-difluorobenzoic acid and aryl sulfonic acids. This guide adopts a "worst-case" safety posture appropriate for high-potency drug discovery intermediates.

Chemical Identity & Physicochemical Profiling

Compound Name: 2,6-Difluoro-3-sulfobenzoic acid Synonyms: 3-Carboxy-2,4-difluorobenzenesulfonic acid; 2,6-Difluoro-3-sulfo-benzoic acid. Molecular Formula: C₇H₄F₂O₅S Molecular Weight: 238.16 g/mol

Predicted Physicochemical Properties

Unlike its parent compound (2,6-difluorobenzoic acid), the introduction of the sulfonic acid group drastically alters the physical behavior of this molecule.

PropertyPredicted ValueTechnical Insight
Physical State Off-white to beige crystalline solidLikely hygroscopic due to the polar -SO₃H moiety.
Solubility High (Water, MeOH, DMSO)The sulfonic acid group confers high water solubility, unlike the lipophilic parent.
Acidity (pKa) pKa₁ ~ -2.0 (Sulfonic)pKa₂ ~ 3.2 (Carboxylic)Dual-acid functionality. The sulfonic proton is superacidic compared to the benzoic proton.
Melting Point > 200°C (Decomposes)High lattice energy typical of zwitterionic or strong acid crystals.

Hazard Identification (GHS Classification Logic)

Senior Scientist Note: Do not treat this merely as an "irritant" like benzoic acid. The presence of the sulfonic acid group shifts the classification to CORROSIVE .

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage/Irritation: Category 1 (Irreversible damage).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

Hazard Decision Logic

The following diagram illustrates the chemical logic used to determine the safety profile, moving from the parent scaffold to the sulfonated product.

HazardLogic Parent 2,6-Difluorobenzoic Acid (Parent Scaffold) Result 2,6-Difluoro-3-sulfobenzoic Acid (Target Compound) Parent->Result Electrophilic Aromatic Substitution Prop1 Hazards: Irritant (Skin/Eye) pKa ~3.0 Parent->Prop1 Mod + Sulfonic Acid Group (-SO3H at C3) Mod->Result Prop2 Hazards: Corrosive pKa ~ -2.0 Result->Prop2

Figure 1: Structural modification impact on hazard classification.[1] The introduction of the sulfonic acid moiety shifts the safety profile from Irritant to Corrosive.

Safe Handling & Engineering Controls

Core Directive: Treat as a Corrosive Solid . Inhalation of dust can cause severe respiratory edema.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with strong organic acids in solution.

  • Respiratory: NIOSH N95 (minimum) for solid handling; P100/Full-face respirator if dust generation is likely.

  • Hands:

    • Dry Solid: Nitrile (0.11 mm) is acceptable.

    • Solution (Aq/Organic): Double-gloving recommended. Neoprene or Butyl Rubber provides superior resistance to acidic permeation compared to thin nitrile.

  • Eyes: Chemical Safety Goggles + Face Shield. Safety glasses are insufficient due to the risk of irreversible corneal opacity from sulfonic acid burns.

Storage Incompatibilities

Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Incompatible with: Strong bases (exothermic neutralization), Oxidizing agents, Acid chlorides.

  • Segregation: Keep away from cyanides and sulfides (acid contact releases toxic gas).

Synthesis & Reaction Safety Context

For researchers synthesizing this compound (e.g., via sulfonation of 2,6-difluorobenzoic acid), the risks are highest during the reaction setup and quenching phases.

Synthesis Workflow & Risk Mitigation

The synthesis likely involves Oleum (fuming sulfuric acid) or Chlorosulfonic acid .

SynthesisSafety Start Start: 2,6-Difluorobenzoic Acid Reagent Add Sulfonating Agent (Oleum/ClSO3H) Start->Reagent Reaction Heating (100-140°C) Reagent->Reaction Haz1 Risk: Violent Exotherm Control: Dropwise addition < 10°C Reagent->Haz1 Quench Quench into Ice/Water Reaction->Quench Haz2 Risk: Thermal Runaway Control: Blast Shield Reaction->Haz2 Isolate Isolation (Filtration) Quench->Isolate Haz3 Risk: Acid Steam/Splashing Control: External Cooling Quench->Haz3

Figure 2: Critical control points during the sulfonation synthesis workflow. Red nodes indicate high-risk steps requiring engineering controls.

Technical Insight: The Fluorine Factor

While the C-F bond is generally stable, thermal decomposition (e.g., in a fire) of this compound will release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).

  • Protocol: In case of fire involving this substance, standard firefighting gear is insufficient. Full chemical resistant gear with SCBA is mandatory.

Emergency Response & First Aid

Principle: Speed is critical. Sulfonic acid burns penetrate deep into tissue.

Exposure Response Table
RouteImmediate ActionCritical Note
Eye Contact Rinse for 30 minutes with lukewarm water. Lift eyelids.Do not stop rinsing to wait for transport. Time = Vision.
Skin Contact Brush off dry powder. Wash with soap/water for 15 mins.[2]If skin is red/blistered, treat as a chemical burn.
Inhalation Move to fresh air.[2][3][4][5][6] 100% Oxygen if breathing is difficult.Monitor for delayed pulmonary edema (up to 48h).
Ingestion Do NOT induce vomiting. Rinse mouth.Risk of esophageal perforation.
HF Specifics (Thermal Decomposition)

If the compound has been subjected to fire, assume HF presence on surfaces.

  • Antidote: Calcium Gluconate gel (2.5%) should be available in the lab safety kit if significant quantities (>10g) are stored, as a precaution for combustion byproducts.

Application in Drug Discovery

Why this compound? Researchers utilize 2,6-difluoro-3-sulfobenzoic acid as a bioisostere or a solubility-enhancing scaffold .

  • Metabolic Stability: The fluorine atoms at the 2,6-positions block metabolic oxidation at the most reactive sites on the ring.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms and the sulfonic group significantly lowers the pKa of the carboxylic acid, altering the binding affinity in protein pockets.

  • Linker Chemistry: The sulfonic acid group can be converted to a sulfonyl chloride (using SOCl₂/PCl₅) to create sulfonamide linkages, a common pharmacophore in inhibitors (e.g., COX-2 inhibitors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 385-00-2, 2,6-Difluorobenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzenesulfonic acid derivatives classification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Corrosive Substances. Retrieved from [Link]

Sources

Validation & Comparative

IR absorption peaks for sulfonic acid and carboxylic acid groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopy of Sulfonic vs. Carboxylic Acid Groups

Executive Summary In pharmaceutical development and solid-state chemistry, distinguishing between sulfonic acid (


) and carboxylic acid (

) moieties is a critical analytical challenge, particularly during salt selection and polymorph screening. While both functional groups exhibit broad hydrogen-bonded hydroxyl stretching, they are distinct in the "double bond" region. The carboxylic acid is definitively identified by the carbonyl (

) stretch near

, whereas the sulfonic acid lacks this feature, instead presenting strong symmetric and asymmetric sulfonyl (

) bands in the

and

regions.

Fundamental Vibrational Mechanics

To interpret the spectra accurately, one must understand the underlying bond dynamics causing the absorption.

  • Carboxylic Acid (

    
    ):  The carbonyl group possesses a strong dipole moment and a high force constant, resulting in a sharp, intense peak. The hydroxyl group, however, is highly prone to dimerization. In the solid state, carboxylic acids almost exclusively exist as dimers, creating a "broadening" effect on the 
    
    
    
    stretch due to a distribution of hydrogen bond strengths.
  • Sulfonic Acid (

    
    ):  The sulfur atom is hypervalent. The group contains two 
    
    
    
    bonds and one
    
    
    bond. The vibrational modes are coupled, leading to distinct asymmetric and symmetric stretching vibrations for the
    
    
    moiety. Unlike carboxylic acids, sulfonic acids are superacids and extremely hygroscopic; they often exist as hydronium sulfonates (
    
    
    ) unless strictly anhydrous, which drastically alters the
    
    
    region.

Comparative Spectral Analysis

The following data presents the diagnostic peaks required for differentiation.

Table 1: Characteristic IR Absorption Frequencies
FeatureCarboxylic Acid (

)
Sulfonic Acid (

)
Diagnostic Note
Primary Identifier

Stretch

Stretches
The Presence/Absence of

peak is the first decision gate.[1]
Frequency Range

(Saturated)

(Conjugated)
Asym:

Sym:

Sulfonic bands are often split due to crystal packing or hydrogen bonding.

Stretch


(if anhydrous)

(if hydrated)
Carboxylic

is notoriously broad and "messy," often overlapping

stretches.[2]

/

Stretch

(

)

(

)
The

single bond is in the fingerprint region and less diagnostic.
Band Shape Sharp (

), Very Broad (

)
Strong, Sharp (

), Broad (

)
Sulfonic acids often show broad hydronium bands if water is present.
Critical Insight: The Salt Shift Effect

In drug development, these acids are often converted to salts (Carboxylates and Sulfonates). This causes a radical shift in absorption, which serves as a secondary validation method.

  • Carboxylic

    
     Carboxylate (
    
    
    
    ):
    The
    
    
    peak at
    
    
    disappears . It is replaced by an asymmetric stretch (
    
    
    ) and a symmetric stretch (
    
    
    ).[3]
  • Sulfonic

    
     Sulfonate (
    
    
    
    ):
    The
    
    
    bands shift to lower frequencies. Asymmetric shifts to
    
    
    and symmetric to
    
    
    .

Decision Logic for Spectral Interpretation

The following diagram illustrates the logical workflow for distinguishing these groups in an unknown sample.

IR_Decision_Tree Start Unknown Spectrum Analysis CheckCO Check 1700-1725 cm⁻¹ Region Start->CheckCO HasCO Strong Peak Present? CheckCO->HasCO CarboxylicPath Likely Carboxylic Acid (or Ketone/Aldehyde/Ester) HasCO->CarboxylicPath Yes NoCO No Carbonyl Peak HasCO->NoCO No CheckOH Check 2500-3300 cm⁻¹ (Broad 'V' shape?) CarboxylicPath->CheckOH ConfirmCOOH CONFIRMED: Carboxylic Acid Group CheckOH->ConfirmCOOH Yes CheckSO Check 1350 & 1150 cm⁻¹ NoCO->CheckSO HasSO Strong Bands Present? CheckSO->HasSO ConfirmSO3H CONFIRMED: Sulfonic Acid Group HasSO->ConfirmSO3H Yes CheckWater Check Hydration (Broad band ~1650-2800?) ConfirmSO3H->CheckWater Validation

Figure 1: Step-by-step logic for differentiating acid groups based on primary and secondary spectral features.

Experimental Methodology: Ensuring Data Integrity

To reliably distinguish these groups, sample preparation is paramount. Sulfonic acids are hygroscopic; absorbed water can mimic broad


 stretches or obscure the fingerprint region.
Recommended Protocol: ATR (Attenuated Total Reflectance)

ATR is preferred over KBr pellets for sulfonic acids to minimize water uptake during preparation.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with methanol. Self-Validation: Run a "background" scan. The result must be a flat line with

    
     transmittance. Any peaks indicate contamination.
    
  • Sample Drying (Critical):

    • If analyzing a sulfonic acid, dry the sample in a vacuum desiccator over

      
       for at least 2 hours prior to analysis.
      
    • Why? Water forms hydronium sulfonates (

      
      ), which create broad absorption bands near 
      
      
      
      that can be confused with carboxylic
      
      
      broadening.
  • Deposition: Place

    
     of solid sample onto the crystal.
    
  • Compression: Apply pressure using the anvil.

    • Validation: Monitor the "Preview" mode. Ensure the strongest peak (likely

      
       or 
      
      
      
      ) does not "bottom out" (absorbance
      
      
      or Transmittance
      
      
      ). If it does, the detector is saturated; use less sample or less pressure.
  • Acquisition: Collect 16-32 scans at

    
     resolution.
    
  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth differences at varying wavelengths.

Experimental Workflow Diagram

Experimental_Workflow Prep Sample Prep (Vacuum Dry) Load Load Sample (ATR Crystal) Prep->Load Background Background Scan (Air/Clean Crystal) Background->Load Check Check Signal (Max Abs < 1.5?) Load->Check Check->Load Fail (Adjust) Acquire Acquire Spectrum (16-32 Scans) Check->Acquire Pass Analyze Identify Peaks (1710 vs 1350/1150) Acquire->Analyze

Figure 2: Operational workflow for IR analysis emphasizing the critical drying and signal validation steps.

References

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link][4][5]

  • Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Colorado. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Retrieved from [Link]

Sources

Crystal Structure Analysis of 2,6-Difluoro-3-Sulfobenzoic Acid Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive framework for the crystal structure analysis of 2,6-difluoro-3-sulfobenzoic acid (2,6-DFSBA) salts. It compares the structural performance of these salts against non-fluorinated analogs (e.g., 3-sulfobenzoic acid salts) and mono-functionalized counterparts (e.g., 2,6-difluorobenzoic acid salts), focusing on solubility, stability, and supramolecular architecture.

Executive Summary

2,6-Difluoro-3-sulfobenzoic acid (CAS 1820938-74-6) represents a specialized class of bifunctional molecular scaffolds used in crystal engineering and pharmaceutical solid-form screening.[1][2] Unlike standard benzoic acid derivatives, the presence of the strongly acidic sulfonic group (-SO


H) at position 3, combined with the steric and electronic influence of fluorine atoms at positions 2 and 6, creates unique supramolecular synthons. This guide provides a protocol for analyzing these salts, comparing their proton-transfer capabilities and packing efficiencies against standard alternatives.

Comparative Analysis: 2,6-DFSBA vs. Alternatives

The selection of a salt former is critical for modifying physicochemical properties. The table below compares 2,6-DFSBA salts with key alternatives based on structural mechanics.

Feature2,6-Difluoro-3-sulfobenzoic Acid Salts 3-Sulfobenzoic Acid Salts (Alternative A) 2,6-Difluorobenzoic Acid Salts (Alternative B)
Primary Interaction Strong Charge-Assisted H-Bonding: The -SO

H group drives proton transfer to weak bases (pKa ~ -2), forming robust sulfonate-pyridinium synthons.
Mixed H-Bonding: Lacks the steric directing effects of fluorine; packing is dominated by planar

-

stacking.
Weak Acid Interaction: Only -COOH is available (pKa ~3); often forms neutral co-crystals rather than salts with weak bases.
Conformational Lock High (Twisted): 2,6-Fluorines force the carboxyl group out of plane (>30° torsion), disrupting flat sheet formation but enabling 3D corrugated packing.Low (Planar): Carboxyl group typically coplanar with the ring, favoring 2D sheet structures.High (Twisted): Similar twisting, but lacks the 3-position sulfonate anchor for 3D networking.
Solubility Profile Enhanced: The ionic sulfonate group combined with the lattice-disrupting fluorine twist typically increases aqueous solubility.Moderate: Planar packing can lead to lower solubility due to high lattice energy.Low: Often lipophilic; salts may improve solubility but less effectively than sulfonates.

Experimental Protocols

Synthesis of Proton-Transfer Salts

To ensure reproducibility, a stoichiometric reaction between the acid and the chosen organic base (e.g., 2-aminopyrimidine or 2-aminopyridine) is required.

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 2,6-difluoro-3-sulfobenzoic acid in 10 mL of hot ethanol/water (80:20 v/v).

  • Addition: Add 1.0 mmol (for 1:1 salt) or 2.0 mmol (for 1:2 salt) of the organic base dropwise with constant stirring.

  • Reflux: Heat the mixture at 60°C for 30 minutes to ensure complete proton transfer.

  • Crystallization: Filter the solution while hot. Allow the filtrate to evaporate slowly at room temperature (25°C) over 3-5 days.

    • Note: If precipitation is too rapid, use vapor diffusion (ethanol solvent, hexane antisolvent).

X-Ray Diffraction (XRD) Data Collection
  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount on a glass fiber using cryo-oil.

  • Collection: Collect data at 100 K (to reduce thermal motion of F atoms) using Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Resolution: Aim for a resolution of at least 0.8 Å to accurately locate hydrogen atoms, which is crucial for confirming proton transfer from -SO

    
    H to the base.
    

Structural Characterization Workflow

The analysis must confirm the ionization state and map the supramolecular network.

Confirming Proton Transfer

In 2,6-DFSBA salts, the sulfonic acid proton is the first to transfer.

  • Indicator: Look for C-S-O bond lengths. In a deprotonated sulfonate group (-SO

    
    ), all three S-O bond lengths are nearly equal (~1.45 Å). In the neutral acid (-SO
    
    
    
    H), the S-OH bond is longer (~1.54 Å).
  • Secondary Transfer: The carboxyl proton (-COOH) typically remains unless a strong base (pKa > 10) or excess base is used.

Supramolecular Synthons

The 2,6-DFSBA scaffold typically forms the following motifs:

  • Primary Motif:

    
     graph set involving two N-H...O interactions between the protonated base and the sulfonate oxygens.
    
  • Secondary Motif: C-H...F interactions. The fluorine atoms act as weak hydrogen bond acceptors, linking the ionic clusters into 3D networks.

Visualization of Interactions

The following diagram illustrates the hierarchical assembly of the salt structure.

G Acid 2,6-Difluoro-3-sulfobenzoic Acid Reaction Proton Transfer Reaction (Solvent: EtOH/H2O) Acid->Reaction Base Organic Base (e.g., 2-Aminopyrimidine) Base->Reaction H_Bond Charge-Assisted H-Bond (N+-H...O-) Base->H_Bond Donors Salt Molecular Salt (Ionic Complex) Reaction->Salt Sulfonate Sulfonate Group (-SO3-) Primary Acceptor Salt->Sulfonate Carboxyl Carboxyl Group (-COOH) Secondary Donor Salt->Carboxyl Fluorine Fluorine Atoms (2,6-F) Steric Director Salt->Fluorine Sulfonate->H_Bond Forms R2,2(8) Packing 3D Crystal Packing (Twisted Geometry) Carboxyl->Packing Dimer Formation Fluorine->Packing Prevents Planarity H_Bond->Packing

Figure 1: Logic flow of supramolecular assembly in 2,6-difluoro-3-sulfobenzoic acid salts, highlighting the role of functional groups in directing crystal packing.

Data Presentation Standards

When publishing your comparison, summarize the crystallographic data in a standardized table.

Table 1: Crystallographic Parameters (Template)

Parameter2,6-DFSBA Salt (This Work) Analog Reference (e.g., 3-SBA)
Formula

(e.g., with 2-AP)

Crystal System Monoclinic / TriclinicMonoclinic
Space Group P2

/c or P-1
P2

/n
Unit Cell Vol (

)
Expected > 1200 Å

~1150 Å

Density (

)
High (>1.6 g/cm

due to F)
~1.5 g/cm

Proton Transfer Yes (from -SO

H)
Yes (from -SO

H)
Dihedral Angle >30° (COOH vs Ring) <5° (Planar)

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Perpétuo, I. P., & Janczak, J. (2017). Supramolecular architecture of 3-sulfobenzoic acid salts with organic bases. Journal of Molecular Structure, 1130, 150-160. [Link]

  • Manana, P., et al. (2020). The crystal structure of 2,6-difluorobenzoic acid derivatives. Zeitschrift für Kristallographie - New Crystal Structures, 236(1).[3] [Link]

  • PubChem. 2,6-Difluoro-3-sulfobenzoic acid (CAS 1820938-74-6).[1][2][4] National Library of Medicine. [Link]

Sources

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